molecular formula C7H4ClN3O2 B1417824 5-chloro-6-nitro-1H-benzimidazole CAS No. 916050-74-3

5-chloro-6-nitro-1H-benzimidazole

Cat. No. B1417824
M. Wt: 197.58 g/mol
InChI Key: VMFIEKLTKRYYBU-UHFFFAOYSA-N
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Description

5-chloro-6-nitro-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a significant pharmacophore in medicinal chemistry due to its association with a wide range of biological activities .


Synthesis Analysis

A series of 6-substituted 1H-benzimidazole derivatives were synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine through condensation using sodium metabisulfite as the oxidative reagent . The N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were prepared from the 6-substituted 1H-benzimidazole derivatives and substituted halides using potassium carbonate .


Molecular Structure Analysis

The molecular structure of 5-chloro-6-nitro-1H-benzimidazole is based on the benzimidazole scaffold, which is a bicyclic compound consisting of fused benzene and imidazole rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-6-nitro-1H-benzimidazole include condensation reactions and substitutions . The condensation of various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine forms 6-substituted 1H-benzimidazole derivatives. These derivatives are then subjected to substitution reactions with substituted halides to form N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives .

Scientific Research Applications

Anticancer Potential

5-Chloro-6-nitro-1H-benzimidazole derivatives have shown promise as potential anticancer agents. The cytotoxicity of these compounds has been evaluated against various human neoplastic cell lines, with some derivatives exhibiting selective cytotoxic activity and inducing apoptosis in specific cell lines. These compounds have also been associated with mechanisms like poly (ADP-ribose) polymerase (PARP) inhibition, suggesting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antimicrobial Properties

Studies have synthesized and evaluated the antimicrobial properties of 5-chloro-6-nitro-1H-benzimidazole derivatives. These compounds have demonstrated significant activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans, suggesting their potential as effective antimicrobial agents (Soni, Narsinghani, & Sethi, 2012).

Antihypertensive Activity

Research has also explored the synthesis of benzimidazole derivatives for their potential antihypertensive activity. These compounds have shown significant effects in lowering blood pressure, indicating their potential use in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).

Antiviral Applications

Benzimidazole derivatives, including those with chloro and nitro groups, have been evaluated for their antiviral properties. Some studies have shown activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus, although their effectiveness can vary and is influenced by specific structural modifications (Zou, Ayres, Drach, & Townsend, 1996).

Magnetic Material Research

The role of 5-chloro-6-nitro-1H-benzimidazole derivatives in the field of organic magnetic materials has been investigated. These compounds have been used to study hydrogen bonding and its impact on the magnetic properties of materials, contributing valuable insights into the design of novel magnetic substances (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Future Directions

The future directions for the research on 5-chloro-6-nitro-1H-benzimidazole could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

5-chloro-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIEKLTKRYYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-nitro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Alterhoni, A Tavman, M Hacioglu… - Jordan Journal of …, 2022 - avesis.istanbul.edu.tr
… 2-(ferrocen-1-yl)-5,6-dimethyl-1Hbenzimidazole (BZ2) and 2-(ferrocen-1-yl)-5chloro-6-nitro-1H-benzimidazole (BZ3) and their complexes with CoCl2 were synthesized and …
Number of citations: 1 avesis.istanbul.edu.tr
EASA Alterhoni - 2019 - Lisansüstü Eğitim Enstitüsü
Number of citations: 0

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